molecular formula C17H15NO2 B11849456 Phenethyl indolizine-7-carboxylate

Phenethyl indolizine-7-carboxylate

Cat. No.: B11849456
M. Wt: 265.31 g/mol
InChI Key: BIJURUMROFSQED-UHFFFAOYSA-N
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Description

Phenethyl indolizine-7-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including phenethyl indolizine-7-carboxylate, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of 2-alkylpyridines or pyrrole derivatives under oxidative conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective synthesis routes .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated indolizines, alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of phenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The phenethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Phenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:

Biological Activity

Phenethyl indolizine-7-carboxylate is a compound belonging to the indolizine family, recognized for its unique structural properties and diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in pharmaceutical development, particularly as an antimicrobial and anticancer agent.

Structural Characteristics

This compound features a fused five- and six-membered nitrogen-containing ring structure. Its specific configuration includes:

  • Phenethyl Moiety : Contributes to hydrophobic interactions.
  • Carboxylate Group : Enhances reactivity and interaction with biological targets.

The compound's structure allows it to interact with various biological systems, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have shown selective cytotoxicity against different cancer cell lines, including:

  • Breast Cancer Cells : Demonstrated potent inhibitory effects.
  • Other Tumor Lines : Exhibited varying degrees of cytotoxicity.

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are critical for effective cancer treatment.

Antimicrobial Activity

The compound has also been identified as having antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several bacterial strains, making it a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notable interactions include:

  • COX-2 Inhibition : Similar to other indolizine derivatives, it shows potential as a COX-2 inhibitor, which is significant for anti-inflammatory drug development .
  • Hydrophobic Interactions : These interactions are crucial for binding with cellular targets, enhancing its efficacy against cancer and microbial cells .

Comparative Analysis with Related Compounds

A comparison with other indolizine derivatives reveals distinct biological profiles:

Compound NameStructure FeaturesUnique Properties
IndolizineBasic structure without substituentsFoundational scaffold for various derivatives
7-MethylindolizineMethyl group at position 7Enhanced biological activity against bacteria
4-Methylthis compoundMethyl group at position 4Notable anticancer properties
3-AminophenethylindolizineAmino group at position 3Potential neuroprotective effects

This table highlights how this compound stands out due to its specific functional groups, which enhance its reactivity and biological activity compared to similar compounds.

Case Studies

  • Anticancer Efficacy : A study reported that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics, indicating its potential as a more effective treatment option.
  • Antimicrobial Activity : Another investigation demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its promise as an antimicrobial agent .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-phenylethyl indolizine-7-carboxylate

InChI

InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2

InChI Key

BIJURUMROFSQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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